molecular formula C24H24N4O2S B11234262 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11234262
M. Wt: 432.5 g/mol
InChI Key: JFKMLJSZAVXEDW-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran moiety, a triazole ring, and a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the benzofuran ring, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the attachment of the piperidine group and the sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-Benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with various biological targets. It could be used in assays to screen for potential therapeutic effects.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a drug candidate. Its interactions with biological targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The benzofuran and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine group might enhance the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its ability to interact with and modulate the activity of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(1-Benzofuran-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
  • 2-{[5-(1-Benzofuran-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one lies in its specific combination of functional groups. The presence of the benzofuran ring imparts unique electronic properties, while the triazole ring offers potential for diverse chemical reactivity. The piperidine group enhances the compound’s solubility and bioavailability, making it a versatile candidate for various applications.

Properties

Molecular Formula

C24H24N4O2S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C24H24N4O2S/c1-17-9-11-19(12-10-17)28-23(21-15-18-7-3-4-8-20(18)30-21)25-26-24(28)31-16-22(29)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3

InChI Key

JFKMLJSZAVXEDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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